molecular formula C13H15NO3 B1607856 Ethyl 4-(2-oxopyrrolidin-1-yl)benzoate CAS No. 86364-65-0

Ethyl 4-(2-oxopyrrolidin-1-yl)benzoate

Cat. No.: B1607856
CAS No.: 86364-65-0
M. Wt: 233.26 g/mol
InChI Key: ZXNIZQXQPLRWCF-UHFFFAOYSA-N
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Description

Ethyl 4-(2-oxopyrrolidin-1-yl)benzoate: is a chemical compound with the molecular formula C13H15NO3 and a molecular weight of 233.26 g/mol It is an ester derivative of benzoic acid and pyrrolidinone, characterized by the presence of an ethyl ester group attached to the benzoate moiety and a pyrrolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(2-oxopyrrolidin-1-yl)benzoate typically involves the esterification of 4-(2-oxopyrrolidin-1-yl)benzoic acid with ethanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. Common catalysts used in this reaction include sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-(2-oxopyrrolidin-1-yl)benzoate undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to yield 4-(2-oxopyrrolidin-1-yl)benzoic acid and ethanol.

    Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form the corresponding alcohol.

    Substitution: The benzoate moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Electrophilic reagents such as bromine or nitric acid can be used for substitution reactions.

Major Products Formed:

    Hydrolysis: 4-(2-oxopyrrolidin-1-yl)benzoic acid and ethanol.

    Reduction: 4-(2-hydroxypyrrolidin-1-yl)benzoate.

    Substitution: Various substituted benzoates depending on the electrophile used.

Scientific Research Applications

Chemistry: Ethyl 4-(2-oxopyrrolidin-1-yl)benzoate is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions, particularly those involving esterases and hydrolases. It serves as a substrate to investigate enzyme specificity and kinetics.

Medicine: The compound’s structural similarity to certain pharmacologically active molecules makes it a candidate for drug development. It can be used in the design and synthesis of new therapeutic agents, particularly those targeting neurological conditions.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its applications include the manufacture of polymers, resins, and coatings.

Mechanism of Action

The mechanism of action of Ethyl 4-(2-oxopyrrolidin-1-yl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can be hydrolyzed by esterases, releasing the active benzoic acid derivative. This interaction can modulate various biochemical pathways, depending on the specific target and context.

Comparison with Similar Compounds

  • Ethyl 2-(2-oxopyrrolidin-1-yl)acetate
  • Ethyl 2-(2-oxopyrrolidin-1-yl)butyrate
  • Ethyl 4-(2-oxopyrrolidin-1-yl)acetate

Comparison: Ethyl 4-(2-oxopyrrolidin-1-yl)benzoate is unique due to the presence of the benzoate moiety, which imparts distinct chemical and physical properties compared to its analogs. The benzoate group enhances its reactivity in electrophilic aromatic substitution reactions, making it a versatile intermediate in organic synthesis. Additionally, the compound’s structural features may influence its biological activity and pharmacokinetic properties, distinguishing it from other pyrrolidinone derivatives.

Properties

IUPAC Name

ethyl 4-(2-oxopyrrolidin-1-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c1-2-17-13(16)10-5-7-11(8-6-10)14-9-3-4-12(14)15/h5-8H,2-4,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXNIZQXQPLRWCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2CCCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30369495
Record name ethyl 4-(2-oxopyrrolidin-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30369495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86364-65-0
Record name ethyl 4-(2-oxopyrrolidin-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30369495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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